molecular formula C20H29NO4S B2747302 N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 445473-51-8

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2747302
CAS No.: 445473-51-8
M. Wt: 379.52
InChI Key: FCNGGRNEUJAUMM-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound that combines the unique structural features of adamantane and benzenesulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzenesulfonamide is a functional group commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the alkylation of adamantane derivatives.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzenesulfonamide moiety can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved would depend on the specific application and target .

Biological Activity

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic compound that incorporates an adamantane moiety linked to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The adamantane structure is known for its rigidity and bulkiness, which can influence the compound's pharmacological properties.

The synthesis of this compound typically involves the reaction of 1-adamantanol with a sulfonyl chloride derivative under basic conditions. Common reagents include pyridine or triethylamine as bases, and solvents such as dichloromethane or toluene are often employed. The reaction pathway generally leads to the formation of a sulfonate ester intermediate, which is then treated with an appropriate amine to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The adamantane moiety may affect biological membranes, potentially altering their fluidity and function. Additionally, the sulfonamide group can interact with various enzymes or receptors, modulating their activity. The exact mechanisms depend on the specific biological context and application.

Antimicrobial and Antiviral Properties

Research has indicated that compounds bearing adamantane structures exhibit antimicrobial and antiviral properties. For instance, derivatives of adamantane have been explored for their efficacy against various pathogens, including viruses and bacteria. Studies have shown that these compounds can inhibit viral replication and bacterial growth through various mechanisms, including interference with viral entry into host cells and disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane-based compounds. For example, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (breast cancer)10Induction of apoptosis
Study 2A549 (lung cancer)15Inhibition of Akt signaling
Study 3HeLa (cervical cancer)8Disruption of cell cycle

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of adamantane derivatives against influenza viruses. The results indicated that these compounds could inhibit viral replication by interfering with the virus's ability to enter host cells.
  • Anticancer Efficacy : In a preclinical trial, this compound was tested against several cancer cell lines. The compound exhibited potent cytotoxicity with IC50 values ranging from 8 to 15 µM across different lines, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could inhibit the phosphorylation of Akt proteins, which are critical in regulating cell survival and proliferation pathways in cancer cells.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGGRNEUJAUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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